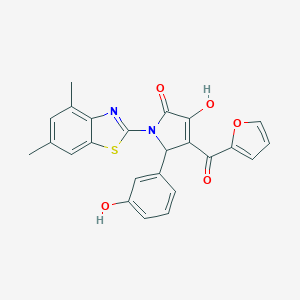
2-{3-Nitrophenyl}-3-(1-naphthylsulfonyl)-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-Nitrophenyl}-3-(1-naphthylsulfonyl)-1,3-thiazolidine is a chemical compound that has gained significant attention in scientific research due to its various potential applications. This compound is commonly referred to as NITD-008 and has been studied for its potential as an antiviral agent against the Ebola and Zika viruses.
Mécanisme D'action
NITD-008 inhibits viral replication by targeting the viral protein RNA-dependent RNA polymerase (RdRp). This protein is essential for viral replication and is conserved across different strains of the virus. NITD-008 binds to the active site of RdRp and prevents the synthesis of viral RNA, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
NITD-008 has been shown to have low toxicity in vitro and in vivo studies. It has been demonstrated to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as an antiviral agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of NITD-008 is its high potency against the Ebola and Zika viruses. It has been shown to have a low toxicity profile, making it a promising candidate for further development. However, one limitation is that NITD-008 has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for the research on NITD-008. One direction is to further investigate its potential as an antiviral agent against other viral infections. Another direction is to optimize the synthesis method to produce higher yields of the compound. Additionally, further studies are needed to determine the safety and efficacy of NITD-008 in humans. Overall, NITD-008 shows great promise as a potential therapeutic agent for viral infections, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of NITD-008 involves the reaction of 1-naphthylsulfonyl chloride and 2-amino-3-nitrophenol in the presence of triethylamine. The resulting intermediate is then reacted with thioglycolic acid to produce NITD-008. This synthesis method has been optimized to produce high yields of the compound and has been used in various studies.
Applications De Recherche Scientifique
NITD-008 has been extensively studied for its potential as an antiviral agent against the Ebola and Zika viruses. In vitro studies have shown that NITD-008 can inhibit the replication of these viruses by targeting a viral protein. This has led to further studies on the potential use of NITD-008 as a therapeutic agent for these viral infections.
Propriétés
Nom du produit |
2-{3-Nitrophenyl}-3-(1-naphthylsulfonyl)-1,3-thiazolidine |
|---|---|
Formule moléculaire |
C19H16N2O4S2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
3-naphthalen-1-ylsulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C19H16N2O4S2/c22-21(23)16-8-3-7-15(13-16)19-20(11-12-26-19)27(24,25)18-10-4-6-14-5-1-2-9-17(14)18/h1-10,13,19H,11-12H2 |
Clé InChI |
ZQDJSRZDORTGEZ-UHFFFAOYSA-N |
SMILES |
C1CSC(N1S(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canonique |
C1CSC(N1S(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)

![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)

![1-benzyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254975.png)
![tetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B254976.png)

![3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254983.png)
![Ethyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B254984.png)

![5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid](/img/structure/B254987.png)

![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254990.png)
![2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254991.png)